molecular formula C50H71F3N10O9 B8087412 Cardiotoxin Analog (CTX) IV (6-12) TFA

Cardiotoxin Analog (CTX) IV (6-12) TFA

Cat. No.: B8087412
M. Wt: 1013.2 g/mol
InChI Key: GHUKFCBMUNPTER-PUGIKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cardiotoxin Analog (CTX) IV (6-12) TFA is a synthetic peptide composed of the amino acids leucine, isoleucine, proline, phenylalanine, tryptophan, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cardiotoxin Analog (CTX) IV (6-12) TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, protected at the amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cardiotoxin Analog (CTX) IV (6-12) TFA can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids such as tryptophan and phenylalanine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

Cardiotoxin Analog (CTX) IV (6-12) TFA has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cardiotoxin Analog (CTX) IV (6-12) TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-):

    Cyclo(Pro-homoPro-β3homoPhe-Phe-):

Uniqueness

Cardiotoxin Analog (CTX) IV (6-12) TFA is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This combination imparts distinct physicochemical properties and biological activities, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUKFCBMUNPTER-PUGIKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71F3N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.